molecular formula C18H15NO2 B14479259 Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate CAS No. 65117-76-2

Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate

Cat. No.: B14479259
CAS No.: 65117-76-2
M. Wt: 277.3 g/mol
InChI Key: HQQDSFUPUSHONR-UHFFFAOYSA-N
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Description

Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of two phenyl groups attached to the 4th and 5th positions of the pyrrole ring, and a methyl ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-diketones with ammonia or primary amines, followed by esterification. For instance, the reaction of 1,4-diphenyl-1,4-butanedione with ammonia in the presence of a catalyst can yield the desired pyrrole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-diones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring itself.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-diones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate exerts its effects is related to its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar structure but with bromine atoms instead of phenyl groups.

    Methyl 5-methyl-3,4-diphenyl-1H-pyrrole-2-carboxylate: Contains an additional methyl group on the pyrrole ring.

Uniqueness

Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrole derivatives and can lead to different applications and properties.

Properties

CAS No.

65117-76-2

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C18H15NO2/c1-21-18(20)16-12-15(13-8-4-2-5-9-13)17(19-16)14-10-6-3-7-11-14/h2-12,19H,1H3

InChI Key

HQQDSFUPUSHONR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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